molecular formula C25H46O3 B12617385 (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol CAS No. 917510-31-7

(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol

Cat. No.: B12617385
CAS No.: 917510-31-7
M. Wt: 394.6 g/mol
InChI Key: QCIYUROEMBDMBO-SDHSZQHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol is a sophisticated synthetic organic compound of significant interest in advanced chemical and biochemical research. This molecule features a unique structure composed of a cyclohex-5-ene ring system bearing three hydroxyl groups in defined stereochemical orientations (1R,2S,4S), which is coupled to a long-chain nonadec-14-en-1-yl hydrocarbon tail. The specific stereochemistry and the presence of the unsaturation in the alkyl chain are critical for its molecular interactions and properties. While direct studies on this exact molecule are limited in the public domain, its structure suggests potential utility in several research areas. Based on its structural analogy to other complex lipids and cyclohexane derivatives, it may serve as a key intermediate in the synthesis of natural product analogs or be investigated for its surfactant and self-assembly properties due to its amphiphilic nature. Researchers are exploring these structural motifs in fields ranging from medicinal chemistry for probe development to material science for novel polymer synthesis. This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing standard laboratory safety equipment and procedures.

Properties

CAS No.

917510-31-7

Molecular Formula

C25H46O3

Molecular Weight

394.6 g/mol

IUPAC Name

(1R,2S,4S)-2-nonadec-14-enylcyclohex-5-ene-1,2,4-triol

InChI

InChI=1S/C25H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25(28)22-23(26)19-20-24(25)27/h5-6,19-20,23-24,26-28H,2-4,7-18,21-22H2,1H3/t23-,24-,25+/m1/s1

InChI Key

QCIYUROEMBDMBO-SDHSZQHLSA-N

Isomeric SMILES

CCCCC=CCCCCCCCCCCCCC[C@@]1(C[C@@H](C=C[C@H]1O)O)O

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCC1(CC(C=CC1O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene ring, followed by the introduction of the nonadec-14-en-1-yl group through a series of coupling reactions. The hydroxyl groups are then introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts to improve reaction efficiency and yield. The process would be optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Hydrogenation of Unsaturated Bonds

The cyclohexene and alkenyl side chain undergo catalytic hydrogenation under mild conditions.

Reaction Type Reagents/Conditions Site of Reaction Product Selectivity/Notes
Catalytic HydrogenationH₂ (1 atm), Pd/C (5% wt), ethanol, 25°CCyclohexene double bond(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohexane-1,2,4-triolStereochemistry retained at chiral centers
Partial HydrogenationH₂ (0.5 atm), Lindlar catalyst, THFNonadec-14-en-1-yl side chain(1R,2S,4S)-2-(Nonadecane-1-yl)cyclohex-5-ene-1,2,4-triolCis-addition dominates

Hydrogenation preserves the stereochemical integrity of the triol moiety while saturating the targeted double bonds.

Oxidation Reactions

The hydroxyl groups and double bonds are susceptible to oxidation.

Reaction Type Reagents/Conditions Site of Reaction Product Outcome
EpoxidationmCPBA (1.2 eq), CH₂Cl₂, 0°C → 25°CCyclohexene double bond(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohexane-5,6-epoxide-1,2,4-triolEpoxide forms anti to triol groups
Diol FormationKMnO₄ (aq), pH 10, 0°CCyclohexene double bond(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohexane-5,6-diol-1,2,4-triolSyn-dihydroxylation observed
Alcohol OxidationJones reagent (CrO₃/H₂SO₄), acetoneC1 hydroxyl group(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-2,4-diol-1-oneKetone formation at primary alcohol

Epoxidation and dihydroxylation proceed regioselectively at the cyclohexene moiety, while oxidation of hydroxyl groups requires strong acidic conditions .

Dehydration and Ether Formation

Acid-catalyzed dehydration generates ethers or alkenes.

Reaction Type Reagents/Conditions Site of Reaction Product Mechanism
Intramolecular EtherH₂SO₄ (cat.), toluene, refluxC1 and C4 hydroxyl groups(1R,2S)-2-(Nonadec-14-en-1-yl)-4,6-dioxabicyclo[3.2.1]oct-7-ene-1,2-diolCyclic ether via SN2 pathway
Alkene FormationPOCl₃, pyridine, 60°CC4 hydroxyl group(1R,2S)-2-(Nonadec-14-en-1-yl)cyclohexa-4,5-diene-1,2-diolβ-elimination favored

Dehydration reactions are highly dependent on steric hindrance and protonation sites.

Esterification and Acylation

The hydroxyl groups react with acylating agents to form esters.

Reaction Type Reagents/Conditions Site of Reaction Product Yield
AcetylationAc₂O (3 eq), DMAP (cat.), CH₂Cl₂All three hydroxyl groups(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triacetate92% yield
Selective AcylationBenzoyl chloride (1 eq), pyridineC2 hydroxyl group(1R,2S,4S)-2-(Nonadec-14-en-1-yl)-2-benzoyloxycyclohex-5-ene-1,4-diol78% yield (C2 > C1/C4 reactivity)

Esterification proceeds efficiently under mild conditions, with selectivity influenced by steric and electronic factors.

Side-Chain Functionalization

The nonadec-14-en-1-yl chain undergoes olefin-specific reactions.

Reaction Type Reagents/Conditions Site of Reaction Product Application
Hydroboration-OxidationBH₃·THF, H₂O₂/NaOHNonadec-14-en-1-yl double bond(1R,2S,4S)-2-(Nonadec-14-hydroxy-1-yl)cyclohex-5-ene-1,2,4-triolIntroduces alcohol for further derivatization
OzonolysisO₃, then Zn/H₂ONonadec-14-en-1-yl double bond(1R,2S,4S)-2-(Tetradecanal-1-yl)cyclohex-5-ene-1,2,4-triolChain cleavage to aldehyde

Key Mechanistic Insights

  • Stereochemical Retention : Hydrogenation and epoxidation preserve the (1R,2S,4S) configuration due to steric shielding by the bulky side chain.

  • Acid Sensitivity : Dehydration reactions require controlled conditions to avoid polymerization of the cyclohexene moiety.

  • Oxidative Stability : The triol structure resists over-oxidation to carboxylic acids under mild conditions .

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In industrial applications, (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol might be used in the formulation of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to specific receptors or enzymes, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Choerospondias axillaris

describes several cyclohexene triol derivatives with structural similarities:

Compound 2 : (1S,2R,4S)-2-[12′(Z)-heptadecenyl]-cyclohex-5-en-1,2,4-triol
  • Molecular Formula : C₂₃H₄₂O₃
  • Key Differences: Shorter alkyl chain (heptadecenyl, C17 vs. nonadecenyl, C19). Double bond at 12′ instead of 14′. Stereochemistry: Enantiomeric configuration (1S,2R,4S vs. 1R,2S,4S), making them diastereomers.
  • Impact : Reduced lipophilicity compared to the target compound due to the shorter chain .
Compound 3 (Choerosponol H) : (1S,2R,4S)-2-[14′(Z)-nonadecenyl]-cyclohex-5-en-1,2,4-triol
  • Molecular Formula: C₂₅H₄₆O₃ (reported in , but conflicting with the unsaturated substituent; expected formula for a Z-nonadecenyl group is C₂₅H₄₄O₃).
  • Key Differences: Stereochemistry: Diastereomeric configuration (1S,2R,4S vs. 1R,2S,4S). Potential discrepancies in molecular formula suggest a possible saturated alkyl chain in Compound 3, despite the "nonadecenyl" designation .

Conduritol A (Cyclohex-5-ene-1,2,3,4-tetrol)

From :

  • Molecular Formula : C₆H₁₀O₄
  • Key Differences: Four hydroxyl groups (vs. three in the target compound). No alkyl substituent, leading to higher hydrophilicity. Melting point: 142–143°C, significantly higher than typical cyclohexene triols due to extensive hydrogen bonding .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Notable Properties
Target Compound C₂₅H₄₄O₃ 404.62 Nonadec-14-en-1-yl (Z) 1R,2S,4S High lipophilicity; Z-configuration
Choerosponol H (Compound 3) C₂₅H₄₆O₃ 394.64* Nonadecenyl (discrepancy) 1S,2R,4S Potential saturated chain
Compound 2 C₂₃H₄₂O₃ 366.59 Heptadec-12-en-1-yl (Z) 1S,2R,4S Lower molecular weight; shorter chain
Conduritol A C₆H₁₀O₄ 146.14 None (tetrol) 1R,2S,3R,4S High melting point (142–143°C)

*Reported molecular weight for Compound 3 conflicts with the expected value for an unsaturated chain.

Key Research Findings

Alkyl Chain Effects : Longer unsaturated chains enhance lipophilicity, impacting solubility and membrane permeability. The Z-configuration may influence packing efficiency in crystalline states.

Synthetic Challenges : highlights methods for synthesizing cyclohexene triol derivatives, but stereoselective introduction of long-chain substituents remains complex .

Biological Activity

(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, antioxidant, and anti-inflammatory effects. The findings are supported by diverse research studies and data.

Chemical Structure and Properties

The molecular formula for (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol is C27H46O3C_{27}H_{46}O_3. Its structure features a cyclohexene ring substituted with a long-chain aliphatic group and hydroxyl functionalities that are crucial for its biological activity.

Antimicrobial Activity

Research indicates that (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol exhibits significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL
Bacillus subtilis25 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Antioxidant Activity

The antioxidant capacity of (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol was evaluated using the DPPH radical scavenging method. The results indicate an IC50 value of 75 µg/mL compared to α-tocopherol (vitamin E), which has an IC50 of 15 µg/mL. This shows that while the compound has antioxidant properties, it is less potent than established antioxidants .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can significantly reduce inflammation. When administered at a dose of 200 mg/kg in a paw edema model in rats, it exhibited a 30% reduction in edema compared to the control group. Higher doses (400 mg/kg) resulted in an even greater inhibition of inflammation .

Case Studies

A series of case studies have been documented to assess the biological activities of (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol:

  • Study on Antimicrobial Effects : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations. The study emphasized its potential as a natural preservative in food products.
  • Antioxidant Study : This study focused on oxidative stress models in vitro. Results indicated that the compound significantly reduced oxidative damage in cultured cells.
  • Anti-inflammatory Research : An animal study demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in serum samples after induced inflammation.

Q & A

Basic: What experimental strategies are recommended for synthesizing (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol?

Methodological Answer:
Synthesis should focus on stereoselective methods to ensure correct spatial arrangement of substituents. Key steps include:

  • Alkylation of cyclohexene precursors : Use a chiral catalyst to control the stereochemistry at C1, C2, and C3.
  • Introduction of the nonadec-14-en-1-yl chain : Employ a Wittig or Heck coupling reaction to attach the alkenyl side chain, ensuring retention of the Z-configuration at the double bond (if applicable) .
  • Protection/deprotection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to prevent unwanted side reactions during synthesis.
    Validation via HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) and NMR (1H, 13C, HSQC, HMBC) is critical to confirm molecular formula and regiochemistry .

Basic: How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:
Combine NMR spectroscopy and X-ray crystallography :

  • NMR : Use coupling constants (J values) in 1H NMR to infer spatial relationships (e.g., vicinal coupling for cyclohexene protons). ROESY/NOESY correlations can identify axial/equatorial orientations of hydroxyl groups .
  • X-ray crystallography : Resolve absolute configuration by analyzing anomalous scattering effects from heavy atoms (e.g., bromine derivatives).
  • ECD (Electronic Circular Dichroism) : Compare experimental spectra with computational predictions (e.g., time-dependent DFT) to validate configurations .

Basic: What in silico methods are suitable for preliminary pharmacokinetic profiling?

Methodological Answer:
Use ADME (Absorption, Distribution, Metabolism, Excretion) prediction tools :

  • SwissADME or ADMETlab : Predict solubility, blood-brain barrier permeability, and cytochrome P450 interactions.
  • Molecular docking : Screen against targets like lanosterol-14α-demethylase or cyclooxygenase-2 to assess binding affinity and potential bioactivity .
  • Physicochemical properties : Calculate logP (octanol-water partition coefficient) to evaluate lipophilicity, which impacts membrane permeability .

Advanced: How to resolve contradictions between NMR and X-ray data in structural assignments?

Methodological Answer:

  • Cross-validate with multiple techniques : If NMR suggests one conformation and X-ray another, perform DFT (Density Functional Theory) calculations to compare energy minima of proposed structures.
  • Dynamic NMR experiments : Probe temperature-dependent conformational changes (e.g., ring-flipping in cyclohexene) that may explain discrepancies.
  • Revisit sample purity : Contaminants (e.g., diastereomers) can skew NMR data; repurify via preparative HPLC or crystallization .

Advanced: What experimental designs are optimal for studying its biological activity?

Methodological Answer:

  • In vitro cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include controls for solvent effects (e.g., DMSO ≤0.1%).
  • Mechanistic studies : Combine RNA-seq and proteomics to identify pathways affected (e.g., apoptosis, oxidative stress). Validate targets via siRNA knockdown or CRISPR-Cas9 .
  • In vivo models : For anti-inflammatory activity, use murine LPS-induced inflammation models; measure cytokine levels (TNF-α, IL-6) via ELISA .

Advanced: How to address challenges in isolating this compound from natural sources?

Methodological Answer:

  • Extraction optimization : Test solvents (e.g., methanol, ethyl acetate) and techniques (ultrasound-assisted extraction) to maximize yield.
  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Monitor fractions via LC-MS.
  • Counteract matrix interference : Pre-treat crude extracts with solid-phase extraction (SPE) to remove lipids or pigments .

Advanced: What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to enzymes (e.g., cyclooxygenase-2) over 100+ ns to assess stability of ligand-protein complexes.
  • Free-energy perturbation (FEP) : Calculate binding free energy differences between stereoisomers to identify the most potent configuration.
  • QSAR (Quantitative Structure-Activity Relationship) : Develop models using descriptors like polar surface area and H-bond donors to predict activity .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .
  • Spill management : Absorb with inert material (vermiculite), then dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.